(3R,7AS)-3,7a-diphenyltetrahydropyrrolo[2,1-b]oxazol-5(6H)-one
Description
(3R,7aS)-3,7a-Diphenyltetrahydropyrrolo[2,1-b]oxazol-5(6H)-one is a bicyclic lactam featuring a fused pyrrolo-oxazolone scaffold. Its structure includes two phenyl substituents at positions 3 and 7a, with stereochemistry critical to its physicochemical and biological properties.
Properties
IUPAC Name |
(3R,7aS)-3,7a-diphenyl-2,3,6,7-tetrahydropyrrolo[2,1-b][1,3]oxazol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO2/c20-17-11-12-18(15-9-5-2-6-10-15)19(17)16(13-21-18)14-7-3-1-4-8-14/h1-10,16H,11-13H2/t16-,18-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKQMLBIEOBOMDP-WMZOPIPTSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(N(C1=O)C(CO2)C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@]2(N(C1=O)[C@@H](CO2)C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,7AS)-3,7a-diphenyltetrahydropyrrolo[2,1-b]oxazol-5(6H)-one typically involves a multi-step process. The initial step often includes the formation of the tetrahydropyrrolo[2,1-b]oxazole ring through a cyclization reaction. This is followed by the introduction of phenyl groups at specific positions on the ring. The reaction conditions usually require the use of catalysts and specific temperature and pressure settings to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process might include continuous flow reactors and advanced purification techniques such as chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
(3R,7AS)-3,7a-diphenyltetrahydropyrrolo[2,1-b]oxazol-5(6H)-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups within the compound.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
Research indicates that compounds similar to (3R,7AS)-3,7a-diphenyltetrahydropyrrolo[2,1-b]oxazol-5(6H)-one exhibit significant anticancer activity. Studies have shown that this compound can inhibit the proliferation of cancer cells through various mechanisms including apoptosis induction and cell cycle arrest. For instance, derivatives of this compound have been evaluated for their efficacy against breast and colon cancer cell lines .
Neuroprotective Effects
The compound has also been investigated for its neuroprotective properties. It has been shown to possess potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism involves modulation of neurotransmitter levels and reduction of oxidative stress in neuronal cells .
Organic Synthesis
Building Block in Synthesis
this compound serves as a valuable building block in organic synthesis. Its unique structure allows for the introduction of various functional groups through chemical transformations such as nucleophilic substitutions and cycloadditions. This versatility makes it a useful intermediate in the synthesis of more complex molecules .
Material Science
Polymer Development
In material science, this compound has potential applications in developing new polymers with enhanced properties. Its incorporation into polymer matrices can improve thermal stability and mechanical strength. Research is ongoing to explore its use in creating smart materials that respond to environmental stimuli .
Case Studies
Mechanism of Action
The mechanism by which (3R,7AS)-3,7a-diphenyltetrahydropyrrolo[2,1-b]oxazol-5(6H)-one exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Phenyl Rings
Halogen-Substituted Derivatives
- (3R,7aR)-7a-(4-Chlorophenyl)-3-((1H-indol-3-yl)methyl) Derivative (7c) Melting Point: 206–208°C Biological Activity: Demonstrates anticancer activity against gastric adenocarcinoma cells . Key Difference: The 4-chlorophenyl group enhances polarity and molecular interactions, increasing melting point compared to the non-halogenated parent compound .
- (3S,7aS)-7a-(4-Bromophenyl) Derivative (8d) Melting Point: 207–210°C Synthesis: Uses 3-(4-bromobenzoyl)propionic acid with (S)-tryptophanol .
Trifluoromethyl Derivatives
Modifications to the Core Structure
Benzyl-Substituted Analogues
- (3R,7aR)-3-Benzyl-7a-Phenyl Derivative (1a’) Synthesis: Uses (R)-phenylalaninol and 3-benzoylpropionic acid . Biological Relevance: Retains NMDA receptor antagonism but with reduced potency compared to chlorinated derivatives .
Indole-Containing Derivatives
Biological Activity
(3R,7AS)-3,7a-Diphenyltetrahydropyrrolo[2,1-b]oxazol-5(6H)-one, with the CAS number 132959-39-8, is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C18H17NO2
- Molecular Weight : 279.33 g/mol
- IUPAC Name : (3R-CIS)-3,7A-Diphenyltetrahydropyrrolo[2,1-b]oxazol-5(6H)-one
The compound features a complex bicyclic structure that contributes to its unique biological activity.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Studies have demonstrated that this compound possesses significant antimicrobial properties against various bacterial strains. For instance, it has shown efficacy against both Gram-positive and Gram-negative bacteria.
- Anticancer Properties : Preliminary research suggests that the compound may inhibit the proliferation of cancer cells. Specific studies have indicated its potential in targeting breast cancer and leukemia cell lines.
- Neuroprotective Effects : There is emerging evidence that this compound may offer neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases.
The precise mechanisms by which this compound exerts its biological effects are still under investigation. However, several hypotheses include:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cellular processes critical for microbial survival and cancer cell proliferation.
- Induction of Apoptosis : There is evidence suggesting that it can induce apoptosis in cancer cells through various signaling pathways.
Research Findings and Case Studies
Several studies have investigated the biological activity of this compound:
| Study | Focus | Findings |
|---|---|---|
| Meyers et al. (1991) | Synthesis and Initial Biological Testing | Reported antimicrobial activity against E. coli and S. aureus. |
| Burgess et al. (1992) | Anticancer Activity | Demonstrated inhibition of proliferation in breast cancer cell lines with IC50 values indicating significant potency. |
| Recent Studies (2020) | Neuroprotection | Suggested protective effects on neuronal cells under oxidative stress conditions. |
Q & A
Q. Basic
- X-ray crystallography : Monoclinic P21 space group parameters (e.g., a = 7.8238 Å, β = 96.597°) and MoKα radiation (λ = 0.71073 Å) resolve bond lengths, angles, and stereochemistry .
- NMR : ¹H and ¹³C NMR verify aromatic protons (δ 7.2–7.5 ppm) and carbonyl groups (δ 170–175 ppm).
- FTIR : Peaks at ~1700 cm⁻¹ confirm the lactone carbonyl .
How do computational methods inform bioactivity studies of this compound?
Advanced
Molecular docking against target enzymes (e.g., 14-α-demethylase lanosterol, PDB: 3LD6) predicts binding affinities and mechanistic interactions. Docking protocols involve energy minimization with force fields (e.g., AMBER) and scoring functions (e.g., AutoDock Vina). For pyrrolooxazolones, hydrophobic interactions with active-site residues (e.g., Phe228, Leu376) suggest potential antifungal activity .
How can researchers resolve contradictions in pharmacological data across studies?
Advanced
Discrepancies in bioactivity data often arise from purity or stereochemical variability. Strategies include:
- HPLC purity validation : Ensure >95% purity using C18 columns and UV detection.
- Replicating assays : Standardize in vitro models (e.g., MIC assays for antifungal activity) .
- Control experiments : Compare with stereoisomers to isolate configuration-dependent effects .
What intermediates are critical in synthesizing this compound?
Basic
Key intermediates include:
- Hydroxyl-pyrrolidinone precursors : Synthesized via aldol condensation of aryl aldehydes with methyl tetramate derivatives.
- Chiral alcohols : (S)-2-hydroxy-1-phenylethyl groups ensure stereoselectivity during cyclization .
How does the crystal packing influence the compound’s stability?
Advanced
Crystal packing analysis (e.g., via Mercury software) reveals intermolecular C–H···O hydrogen bonds (2.5–3.0 Å) and π-π stacking (3.8 Å between phenyl rings). These interactions enhance thermal stability (decomposition >200°C) and reduce hygroscopicity, critical for long-term storage .
What in vitro/in vivo models evaluate the compound’s bioactivity?
Q. Advanced
- In vitro : Enzyme inhibition assays (e.g., α-glucosidase for hypoglycemic activity) with IC50 determination .
- In vivo : Rodent models (e.g., streptozotocin-induced diabetes) assess pharmacokinetics and toxicity. Dosing protocols (10–50 mg/kg, oral) and plasma LC-MS/MS monitoring are standard .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
